molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9

2-(1-Ethoxypropylidene)malononitrile

Cat. No.: B1346263
CAS No.: 35260-96-9
M. Wt: 150.18 g/mol
InChI Key: GXMOSBIOUZALPM-UHFFFAOYSA-N
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Description

2-(1-Ethoxypropylidene)malononitrile is an organic compound with the molecular formula C8H10N2O It is a derivative of malononitrile, characterized by the presence of an ethoxypropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxypropylidene)malononitrile typically involves the reaction of malononitrile with 1,1,1-triethoxypropane in the presence of acetic anhydride. The reaction is carried out under reflux conditions for approximately 15 hours. After the reaction, the mixture is cooled and poured into water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent use, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxypropylidene)malononitrile involves its reactivity at the methylene group, which can undergo various transformations. The electron-withdrawing nitrile groups enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethoxypropylidene)malononitrile is unique due to the presence of the ethoxypropylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in the synthesis of specialized chemicals and potential pharmaceuticals .

Biological Activity

2-(1-Ethoxypropylidene)malononitrile is an organic compound characterized by its unique ethoxy substituent and malononitrile moiety. Its chemical formula is C₈H₁₀N₂O, which includes two nitrogen atoms and one oxygen atom, suggesting potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound plays a crucial role in its biological activity. The ethoxy group may enhance solubility and bioavailability, which are essential for interaction with biological targets. The malononitrile component is known for its reactivity, making it a valuable precursor for various derivatives that may exhibit significant biological effects.

Property Value
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
CAS Number35260-96-9

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to this compound:

  • Anti-cholinesterase Activity : Compounds with malononitrile structures have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology. This suggests that this compound could potentially contribute to cognitive enhancement or neuroprotection.
  • Antimicrobial Properties : Research into related compounds has indicated potential antimicrobial activities. The presence of the malononitrile group may contribute to effective interactions with microbial targets, although specific studies on this compound are still needed.
  • Anticancer Potential : Similar structures have been investigated for their antiproliferative effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes or disruption of cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on malononitrile derivatives demonstrated their capacity to inhibit enzymes involved in neurotransmission, suggesting that this compound may exhibit similar properties.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the ethoxy group can significantly influence biological activity. For instance, increasing hydrophobicity through structural changes might enhance the compound's ability to penetrate cellular membranes .
  • Crystallography Studies : X-ray diffraction studies have provided insights into the molecular interactions of compounds similar to this compound, revealing non-covalent interactions that could be critical for its biological activity .

Properties

IUPAC Name

2-(1-ethoxypropylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOSBIOUZALPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282739
Record name (1-Ethoxypropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35260-96-9
Record name 35260-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Ethoxypropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethyl orthopropionate (1000 g, 5.5 mole) and malononitrile (363 g, 5.5 mole) were combined and refluxed for 5 hours. The reaction mixture was cooled to room temperature and the residue was distilled at 125°-143° C. (3-7 mm Hg) to afford 768.1 g (93%) of (1-ethoxypropylidene)malononitrile as an orange liquid.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
363 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.41 g (249 mmol) of malononitrile and 43.8 g (249 mmol) of triethyl orthopropionate are refluxed for 4.5 hours. The reaction mixture is cooled to room temperature and distilled in vacuo.
Quantity
16.41 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Add malononitrile (200.00 g, 3.03 mol) and triethylorthopropionate (61.00 mL, 3.03 mol) and heat to reflux with stirring. After 3 hours, cool the reaction to room temperature. After 18 hours, purify by vacuum distillation to afford the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

33.03 g (0.5 mol) of malonodinitrile and 88.13 g (99.02 ml, 0.5 mol) of triethyl orthopropionate are heated at 100° C. for two hours, and the ethanol which is formed during this is distilled off overhead. The reaction mixture is left to cool and added to ca. 500 ml of water. The aqueous phase is extracted with ethyl acetate, then the organic phase is dried with sodium sulfate and, after filtering off the drying agent, is concentrated by evaporation. The resulting 72 g (purity ca. 90%) of (1-ethoxy-propylidene)malononitrile are used in the subsequent step without further purification.
Quantity
33.03 g
Type
reactant
Reaction Step One
Quantity
99.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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